molecular formula C19H18ClN3O2S B3543639 (5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(3-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(3-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3543639
M. Wt: 387.9 g/mol
InChI Key: JKFHZKCBMXFNHY-RVDMUPIBSA-N
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Description

The compound is a pyrimidinedione derivative, which is a class of compounds that includes several important bioactive molecules. Pyrimidinediones are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) with two carbonyl groups at the 2 and 4 positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring attached to a pyrimidinedione ring via a methylene bridge. The pyrrole ring carries a tert-butyl group, and the pyrimidinedione ring carries a 3-chlorophenyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the pyrrole and pyrimidinedione rings. The pyrrole ring, for example, is a heterocycle that can participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole and pyrimidinedione rings could contribute to its polarity and potentially its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many pyrimidinedione derivatives exhibit biological activity, and their mechanisms of action can include interactions with various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the biological activity of many pyrimidinedione derivatives, this compound could potentially be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

(5E)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-19(2,3)22-9-5-8-13(22)11-15-16(24)21-18(26)23(17(15)25)14-7-4-6-12(20)10-14/h4-11H,1-3H3,(H,21,24,26)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFHZKCBMXFNHY-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C1C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C=CC=C1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(3-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(3-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(3-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(3-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(3-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(3-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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